REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[C:5]#[N:6].C[O:12]C(OC)N(C)C.O.I([O-])(=O)(=O)=O.[Na+]>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH:10]=[O:12])[C:5]#[N:6] |f:3.4|
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Name
|
|
Quantity
|
121 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1C
|
Name
|
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
503 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with saturated sodium chloride solution
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Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved again in THF/water (1:1, 2.7 liters)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for one hour
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Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
The precipitate was then separated off
|
Type
|
CUSTOM
|
Details
|
the filtrate was recovered
|
Type
|
EXTRACTION
|
Details
|
extracted repeatedly with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed once with saturated sodium bicarbonate solution and once with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
This was purified by column chromatography on silica gel (mobile phase
|
Type
|
CONCENTRATION
|
Details
|
The product fractions were concentrated
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C#N)C=CC1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |